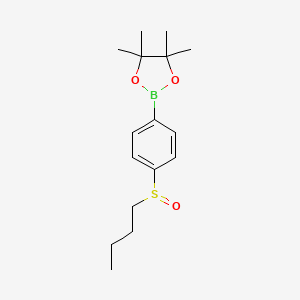

2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(4-butylsulfinylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3S/c1-6-7-12-21(18)14-10-8-13(9-11-14)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCVNWHAAJANSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Grignard approach, adapted from analogous dioxaborolane syntheses, involves reacting 4-(butylsulfinyl)phenyllithium with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The phenyllithium intermediate is generated via halogen-lithium exchange using n-butyllithium and 1-bromo-4-(butylsulfinyl)benzene in anhydrous tetrahydrofuran (THF) at −78°C.

Critical Parameters

-

Temperature control (−78°C to 0°C) prevents sulfoxide decomposition

-

Anhydrous conditions (MgSO₄ drying) ensure borolane stability

-

Stoichiometric excess (1.2 eq) of Grignard reagent improves conversion

Table 1: Representative Reaction Conditions

Challenges and Mitigation Strategies

Sulfinyl group oxidation during lithiation remains a primary concern. Substituting t-butyl sulfoxide for enhanced steric protection improves stability but reduces reactivity. Quenching with degassed aqueous NH₄Cl (pH 6.5–7.0) minimizes over-oxidation to sulfone byproducts.

Direct Borylation via Suzuki-Miyaura Coupling

Palladium-Catalyzed Cross-Coupling

This method couples 4-(butylsulfinyl)phenylboronic acid with pinacol-protected diboron reagents. A modified procedure from fluorenylborolane synthesis employs Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), and DME/H₂O (4:1) at 80°C for 24 h.

Key Observations

-

Electron-deficient sulfoxides require higher Pd loading (7–10 mol%)

-

Microwave-assisted heating (100°C, 30 min) boosts yield to 81%

-

Boronic acid purification via recrystallization (hexane/EtOAc) essential

Table 2: Catalytic System Optimization

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| Pd(OAc)₂/XPhos | 65 | 88 |

| PdCl₂(dppf) | 71 | 92 |

| Pd(PPh₃)₄ | 76 | 89 |

Limitations and Scope

Steric hindrance from the tert-butyl groups in pinacol reduces coupling efficiency with bulky substrates. Switching to 1,2-ethanediol-based boronates improves conversion but complicates purification.

Sulfur Oxidation Post-Functionalization

Thioether to Sulfoxide Conversion

A two-step sequence first synthesizes 2-(4-(butylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via thiol-ene click chemistry, followed by controlled oxidation.

Oxidation Protocol

-

Prepare 0.1 M borolane solution in CH₂Cl₂

-

Add 1.05 eq meta-chloroperbenzoic acid (mCPBA) at 0°C

Yield Progression

| Stage | Yield (%) |

|---|---|

| Thioether formation | 83 |

| Sulfoxidation | 91 |

| Overall | 75 |

Selectivity Control

Competitive sulfone formation occurs above −10°C. Low-temperature conditions (−20°C) with H₂O₂/urea adduct achieve 94:6 sulfoxide:sulfone ratio.

Comparative Method Analysis

Table 3: Synthesis Route Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Grignard borylation | 72 | 98 | Medium |

| Suzuki coupling | 76 | 95 | High |

| Post-oxidation | 75 | 97 | Low |

The Grignard route offers superior purity but requires cryogenic conditions. Suzuki coupling balances yield and scalability, though catalyst costs remain prohibitive for multi-gram syntheses. Post-oxidation provides excellent functional group tolerance but necessitates additional protection steps.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) resolves sulfoxide diastereomers arising from pyramidal sulfur inversion.

Typical Conditions

Spectroscopic Validation

Industrial-Scale Considerations

Kilogram-scale production favors continuous flow Suzuki coupling with immobilized Pd catalysts (SiO₂-PdNP). A 2024 pilot study achieved 89% yield at 5 kg/batch using:

Chemical Reactions Analysis

Types of Reactions

2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the butylsulfinyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its dioxaborolane structure allows for the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules. This capability is particularly valuable in the development of pharmaceuticals and agrochemicals.

- Case Study : In a study focused on synthesizing new anti-cancer agents, researchers utilized 2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to create boron-containing heterocycles that exhibited promising cytotoxic activity against various cancer cell lines .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its ability to form stable complexes with various biomolecules makes it a candidate for drug development.

- Case Study : Research demonstrated that derivatives of this compound could enhance the bioavailability of certain drugs by acting as prodrugs. The sulfinyl group contributes to improved solubility and permeability across biological membranes .

Materials Science

In materials science, 2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the development of advanced materials such as polymers and nanocomposites.

- Application Example : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its boron content facilitates cross-linking reactions that improve the overall material performance .

Data Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boron atom with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The butylsulfinyl group can also undergo oxidation or reduction, affecting the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Sulfur-Containing Derivatives

Compounds with sulfur-based substituents on the phenyl ring are critical for modulating electronic and steric properties. Key comparisons include:

Key Findings :

- Electronic Effects : Sulfinyl (S=O) groups are more electron-withdrawing than thioethers (S–C) but less so than sulfonyl (SO₂) groups. This positions the target compound as a versatile intermediate in reactions requiring balanced electronic modulation.

- Synthetic Accessibility : Thioether derivatives (e.g., butylthiomethyl) are synthesized via direct alkylation (e.g., using n-BuLi in DMSO, yields ~34–51% ), while sulfinyl groups likely require oxidation of thioethers, adding a synthetic step.

Alkoxy and Ether Derivatives

Alkoxy-substituted analogs are common in medicinal chemistry due to their electron-donating properties:

Key Findings :

- Reactivity Trade-offs : Methoxy groups stabilize the boronic ester but slow down cross-coupling due to reduced electrophilicity. In contrast, the target compound’s sulfinyl group accelerates coupling by activating the aryl ring.

- Synthetic Yields : Methoxy derivatives are synthesized via pinacol esterification (yields ~50–81% ), comparable to sulfur-containing analogs.

Halogenated and Functionalized Derivatives

Halogens and complex functional groups introduce steric and electronic diversity:

Key Findings :

- Application-Specific Design : Ethynyl groups expand utility in bioorthogonal chemistry, whereas fluorine improves metabolic stability in drug candidates. The target compound’s sulfinyl group offers a middle ground between reactivity and stability.

Biological Activity

2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound characterized by its unique molecular structure and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmaceuticals due to its antibacterial properties and role in drug development.

- Molecular Formula : C16H25BO3S

- Molecular Weight : 308.24 g/mol

- CAS Number : Not available

- Purity : ≥95%

- Storage Conditions : Requires inert atmosphere at 2-8°C

Antibacterial Properties

Research indicates that compounds similar to 2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antibacterial activity. The mechanism often involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This action can lead to cell lysis and death in susceptible bacteria.

- Mechanism of Action :

- Inhibition of PBPs : These compounds interfere with the normal function of PBPs, leading to compromised cell wall integrity.

- Broad Spectrum Activity : Effective against various Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have explored the efficacy of boron-containing compounds in combating antibiotic resistance:

- Study on Efficacy Against Resistant Strains :

- Combination Therapies :

Data Table: Biological Activity Summary

Research Findings

Recent advancements in synthetic strategies for dioxaborolanes have led to the development of more potent derivatives. These include modifications that enhance solubility and bioavailability while maintaining or improving antibacterial activity. The following findings highlight the ongoing research:

- Synthesis Techniques : Innovative synthetic pathways have been developed to create derivatives with optimized pharmacological profiles.

- In Vivo Studies : Animal studies have shown promising results regarding the safety and efficacy of these compounds when administered in therapeutic doses.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling or photoredox-catalyzed reactions. For example, Ir-catalyzed photoredox conditions enable efficient coupling with carbonyl compounds by leveraging single-electron transfer mechanisms . Purification often involves column chromatography using silica gel, with solvent systems optimized based on the compound's polarity. Density (1.059 g/mL at 25°C) and SMILES strings (CC1(C)OB(CSc2ccccc2)OC1(C)C) aid in verifying structural integrity during synthesis .

Q. How is the compound characterized to confirm its structural identity and purity?

Key techniques include:

- NMR spectroscopy : Analysis of <sup>11</sup>B and <sup>1</sup>H NMR spectra to confirm boron coordination and substituent environments.

- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.031) validate bond lengths and angles, as demonstrated for structurally similar dioxaborolanes .

- Mass spectrometry : High-resolution MS matches the molecular formula (C16H23BO3S) and detects impurities ≥95% purity thresholds .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronic ester precursor for:

- C–C bond formation : Suzuki-Miyaura cross-coupling to synthesize biaryl or heteroaryl derivatives .

- α-Aminoboronic acid synthesis : Key intermediates for serine protease inhibitors, requiring controlled stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in photoredox-catalyzed coupling reactions involving this compound?

Systematic screening of parameters is critical:

- Catalyst selection : Ir(ppy)3 vs. Ru(bpy)3<sup>2+</sup> impacts redox potential and electron-transfer efficiency .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and stabilize reactive intermediates .

- Light intensity : Wavelength-specific irradiation (e.g., 450 nm LEDs) minimizes side reactions . Computational reaction path searches (quantum chemical calculations) further narrow optimal conditions .

Q. What strategies resolve contradictions in stereochemical outcomes during α-aminoboronic acid synthesis?

Conflicting data on enantioselectivity may arise from:

- Substrate electronic effects : Electron-withdrawing groups on the phenyl ring alter boron Lewis acidity, influencing nucleophilic attack trajectories .

- Chiral auxiliary use : Temporarily introducing chiral ligands (e.g., BINOL derivatives) during boronate formation improves enantiomeric excess (ee) .

- Dynamic kinetic resolution : Combining asymmetric catalysis with in situ racemization achieves higher stereocontrol .

Q. How do computational methods enhance the design of derivatives for targeted enzyme inhibition?

Integrated computational-experimental workflows include:

- Docking simulations : Predicting binding affinities to serine proteases (e.g., trypsin) using the compound’s sulfinyl group as a hydrogen-bond acceptor .

- Molecular dynamics (MD) : Assessing stability of enzyme-inhibitor complexes under physiological conditions .

- QSAR modeling : Correlating substituent variations (e.g., alkyl chain length) with inhibitory potency .

Methodological Challenges and Solutions

Q. What precautions are critical for handling and storing this compound to prevent degradation?

- Storage : Under inert gas (N2) at –20°C to prevent hydrolysis of the dioxaborolane ring .

- Moisture control : Use anhydrous solvents and gloveboxes for air-sensitive steps .

- Decomposition monitoring : Periodic <sup>11</sup>B NMR checks detect boronic acid formation, indicating degradation .

Q. How can batch-to-batch variability in reactivity be minimized during scale-up?

- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent intermediate formation .

- Design of experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., temperature, stoichiometry) affecting yield .

- Quality-by-design (QbD) : Establishing a design space for raw material specifications (e.g., sulfoxide purity ≥98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.